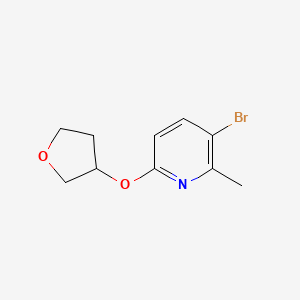

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-methyl-6-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-9(11)2-3-10(12-7)14-8-4-5-13-6-8/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCDSDFSTZQJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC2CCOC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride . The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the 3-position .

Chemical Reactions Analysis

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its antimicrobial and anticancer properties. Preliminary studies indicate that derivatives of pyridine exhibit significant biological activities, which can be attributed to their ability to interact with biological targets.

Antimicrobial Activity:

Research has shown that pyridine derivatives can inhibit the growth of various bacterial strains. The unique tetrahydrofuran moiety may enhance membrane permeability, leading to increased efficacy against microbes.

Anticancer Potential:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has shown IC50 values of:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 8.3 |

| A549 | 15.0 |

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reactions Involved:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form derivatives with different functional groups or reduction to yield alcohols.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyridine derivatives, including 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine, revealed its effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure was linked to enhanced activity due to the tetrahydrofuran group.

Case Study 2: Anticancer Activity Assessment

In a comparative analysis with other pyridine derivatives, this compound exhibited superior anticancer activity in several cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression, making it a candidate for further pharmaceutical development.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydrofuran-3-yl group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes . The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Substituent Comparison of Brominated Pyridines

Key Observations :

- Electronic Effects : Bromine at position 3 (meta to THF-O group) enhances electrophilicity for nucleophilic aromatic substitution compared to bromine at position 2 .

- Steric Effects : The THF-3-yloxy group introduces greater steric hindrance than methoxy or chloro groups, affecting reaction rates in cross-couplings .

Reactivity in Cross-Coupling Reactions

Table 2: Suzuki-Miyaura Coupling Performance

Biological Activity

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a tetrahydrofuran moiety, may exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 244.09 g/mol. The presence of the bromine atom and the tetrahydrofuran group suggests potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds with similar structures often interact with various biological pathways. The following mechanisms are hypothesized for this compound:

- Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways.

- Antimicrobial Activity : Some pyridine derivatives have shown efficacy against bacterial and fungal strains.

- Anticancer Properties : There is potential for selectivity towards cancer cells, possibly through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Case Studies

- Antiviral Activity : A study demonstrated that similar pyridine derivatives exhibited significant antiviral effects against HIV strains, with EC50 values as low as 10 nM, indicating strong potency against viral replication .

- Anticancer Efficacy : In vitro studies on breast cancer cell lines (MDA-MB-231) showed that related compounds induced cytotoxicity with IC50 values around 0.126 μM, suggesting a promising therapeutic window for targeting cancer cells while sparing normal cells .

- Microbial Inhibition : Research has indicated that pyridine derivatives can inhibit the growth of various bacteria, highlighting their potential as antimicrobial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADMET properties) of this compound is crucial for evaluating its therapeutic potential. Studies suggest favorable absorption characteristics and low toxicity profiles in preliminary animal models, which is essential for advancing to clinical trials.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine?

Answer:

The synthesis typically involves multi-step routes, including nucleophilic substitution and cross-coupling reactions. A representative approach (adapted from similar pyridine derivatives) involves:

- Step 1: Bromination at the 3-position of a methylpyridine scaffold, often using NBS or Br₂ under controlled conditions.

- Step 2: Introduction of the tetrahydrofuran-3-yloxy group via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, requiring anhydrous conditions and catalysts like CuI.

- Step 3: Final purification via column chromatography or recrystallization.

For example, Suzuki coupling with boronic esters (e.g., pinacol boronate intermediates) is critical for regioselective functionalization . Key intermediates (e.g., mesylated cyclobutane derivatives) must be rigorously characterized using NMR and mass spectrometry to ensure fidelity .

Advanced: How can regioselectivity challenges in nucleophilic substitution steps be addressed during synthesis?

Answer:

Regioselectivity in SNAr reactions is influenced by steric and electronic factors. Strategies include:

- Electronic directing groups: Electron-withdrawing substituents (e.g., bromine) activate specific positions for nucleophilic attack.

- Catalytic systems: Use of Cu(I) catalysts or phase-transfer agents to enhance reactivity at sterically hindered sites.

- Temperature control: Lower temperatures favor kinetic control, reducing side reactions.

For example, in the synthesis of analogous compounds, regioselective substitution at the 6-position of pyridine was achieved by pre-coordinating the nucleophile (tetrahydrofuran-3-ol) with a Lewis acid . Monitoring via TLC and quenching side products early is critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the tetrahydrofuran and methyl groups.

- High-resolution mass spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).

- FT-IR: Identify functional groups like C-O-C (tetrahydrofuran) and C-Br stretches (~550 cm⁻¹).

- X-ray crystallography: Resolve ambiguous structural features (e.g., stereochemistry of the tetrahydrofuran substituent) using SHELX or similar software . Predicted density and boiling points from computational models (e.g., ChemAxon) should align with experimental data .

Advanced: How can discrepancies between computational and experimental spectroscopic data be resolved?

Answer:

- Re-examine solvent effects: Computational models often assume gas-phase conditions; account for solvent polarity in NMR or UV-Vis predictions.

- Conformational analysis: Use DFT calculations (e.g., Gaussian) to model low-energy conformers and compare with NOESY/ROESY data.

- Crystallographic validation: If X-ray structures are available (e.g., ORTEP-III), overlay them with computational geometries to identify torsional mismatches . For example, predicted acid dissociation constants (pKa) may deviate due to hydrogen bonding in the solid state .

Advanced: What are the best practices for crystallizing this compound to obtain high-quality X-ray diffraction data?

Answer:

- Solvent selection: Use mixed solvents (e.g., THF/hexane) for slow evaporation, ensuring minimal solvate formation.

- Temperature gradients: Gradual cooling from 40°C to 4°C enhances crystal lattice integrity.

- Data collection: Optimize exposure times to mitigate radiation damage. Refinement with SHELXL (for small molecules) or PHENIX (for twinned crystals) is recommended . For example, compounds with bulky substituents (e.g., tetrahydrofuran-3-yloxy) may require cryocooling to 100 K to reduce thermal motion .

Basic: What are the key intermediates in synthesizing this compound, and how are they optimized?

Answer:

- Intermediate A: 3-Bromo-2-methylpyridine (purity >95%, confirmed by GC-MS).

- Intermediate B: Tetrahydrofuran-3-ol derivative, synthesized via Mitsunobu reaction (DIAD/PPh₃) to preserve stereochemistry.

- Intermediate C: Suzuki coupling partner (e.g., boronic ester), purified via silica gel chromatography.

Optimization includes minimizing residual palladium in coupling steps (use of scavengers like SiliaBond Thiol) and ensuring anhydrous conditions during SNAr to prevent hydrolysis .

Advanced: How can competing side reactions during tetrahydrofuran-3-yloxy group introduction be mitigated?

Answer:

- Protecting groups: Temporarily protect reactive sites (e.g., bromine) with TMS or Boc groups to prevent undesired substitution.

- Catalyst tuning: Use Pd(OAc)₂ with Xantphos for selective coupling, avoiding over-oxidation of the tetrahydrofuran ring.

- Kinetic monitoring: In situ IR or Raman spectroscopy tracks reaction progress, enabling rapid quenching of side products. For example, over-oxidation to furan derivatives can occur if reaction temperatures exceed 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.